molecular formula C24H26N2O4S B5033280 N~2~-(3,5-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,5-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5033280
M. Wt: 438.5 g/mol
InChI Key: BVQZQIOTXRAWSA-UHFFFAOYSA-N
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Description

Compounds like this one are typically organic molecules that contain functional groups such as amides and sulfonyl groups. They can be part of a larger class of compounds known as sulfonamides, which are known for their biological activity and are used in a variety of pharmaceutical applications .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an amine with a sulfonyl chloride to form the sulfonamide. The methoxy and methyl groups on the phenyl rings could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various analytical techniques. These properties are often influenced by the functional groups present in the molecule .

Mechanism of Action

While the specific mechanism of action would depend on the biological target, many sulfonamides act as inhibitors of enzymes. They can mimic the structure of a substrate or intermediate, binding to the enzyme’s active site and preventing the normal reaction from occurring .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research on this compound would likely involve further exploration of its biological activity. This could include testing it against various biological targets, studying its pharmacokinetics and pharmacodynamics, and eventually, if it shows promise, conducting clinical trials .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-10-11-23(30-4)22(15-17)25-24(27)16-26(20-13-18(2)12-19(3)14-20)31(28,29)21-8-6-5-7-9-21/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQZQIOTXRAWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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